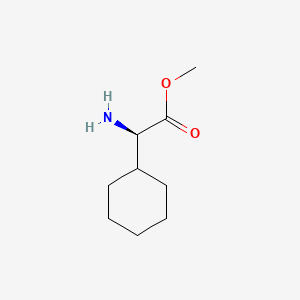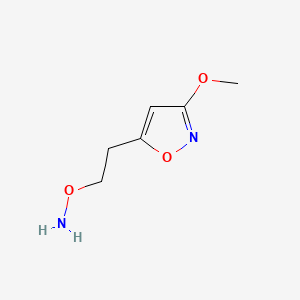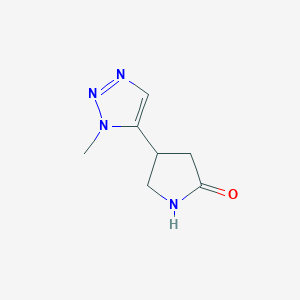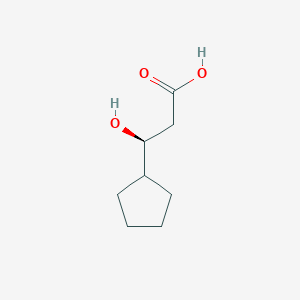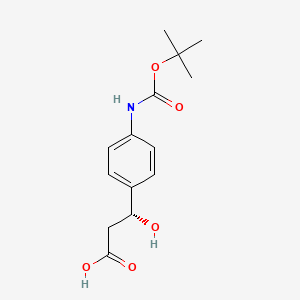
(R)-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxypropanoic acid moiety. One common method involves the reaction of 4-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to a series of reactions to introduce the hydroxypropanoic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
化学反応の分析
Types of Reactions
®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Deprotection: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Regeneration of the hydroxy group
Deprotection: Formation of the free amine
科学的研究の応用
Chemistry
In chemistry, ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is used as a building block for the synthesis of various peptides and complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it useful in structural biology studies .
Medicine
In medicine, ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is explored for its potential as a drug intermediate. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .
作用機序
The mechanism of action of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity .
類似化合物との比較
Similar Compounds
- ®-3-(4-Aminophenyl)-3-hydroxypropanoic acid
- ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-2-hydroxypropanoic acid
- ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methoxypropanoic acid
Uniqueness
The uniqueness of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid lies in its combination of the Boc-protected amino group and the hydroxypropanoic acid moiety. This combination provides a versatile platform for further chemical modifications and enhances its utility in various research and industrial applications .
特性
分子式 |
C14H19NO5 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
(3R)-3-hydroxy-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10-6-4-9(5-7-10)11(16)8-12(17)18/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
InChIキー |
ZIXYFXKBPXJIOV-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CC(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


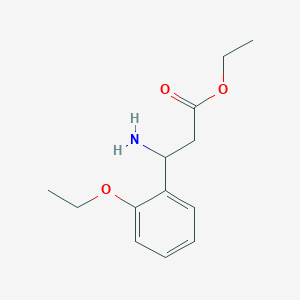
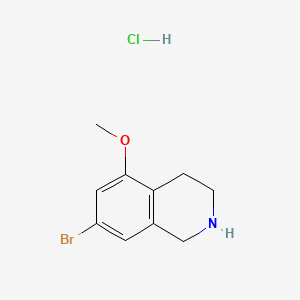
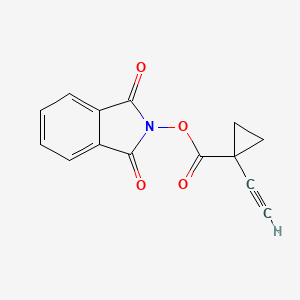

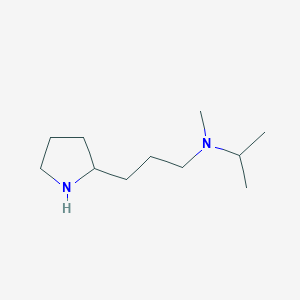
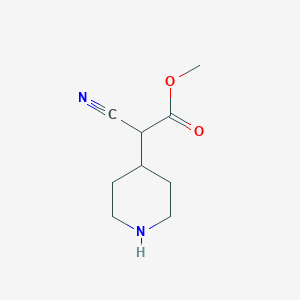
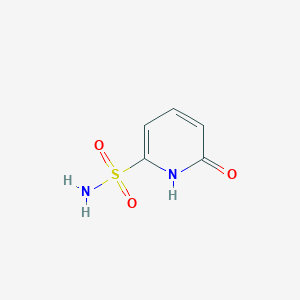
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
